molecular formula C16H11ClN2O2 B4716022 2-(1,3-benzoxazol-2-yl)-3-[(4-chlorophenyl)amino]acrylaldehyde

2-(1,3-benzoxazol-2-yl)-3-[(4-chlorophenyl)amino]acrylaldehyde

Cat. No. B4716022
M. Wt: 298.72 g/mol
InChI Key: VMFMUHXISRXMNT-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzoxazol-2-yl)-3-[(4-chlorophenyl)amino]acrylaldehyde, also known as BCAA, is a chemical compound that has been widely studied for its potential applications in scientific research. BCAA is a highly versatile compound that has been shown to have a variety of effects on biological systems, making it a valuable tool for researchers in fields such as biochemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-[(4-chlorophenyl)amino]acrylaldehyde is not fully understood, but it is thought to involve the modulation of cellular signaling pathways. This compound has been shown to interact with a variety of proteins and enzymes, including kinases, phosphatases, and ion channels, which may contribute to its effects on cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on biological systems. These effects include the modulation of cellular signaling pathways, the regulation of gene expression, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,3-benzoxazol-2-yl)-3-[(4-chlorophenyl)amino]acrylaldehyde in lab experiments is its versatility. This compound has been shown to have a variety of effects on biological systems, making it a valuable tool for researchers in a wide range of fields. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are many potential future directions for research on 2-(1,3-benzoxazol-2-yl)-3-[(4-chlorophenyl)amino]acrylaldehyde. Some possible areas of investigation include the development of new synthetic methods for producing this compound, the identification of new targets for its therapeutic applications, and the development of new methods for delivering this compound to specific tissues or cells. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and to determine its potential applications in different disease states.

Scientific Research Applications

2-(1,3-benzoxazol-2-yl)-3-[(4-chlorophenyl)amino]acrylaldehyde has been used in a wide range of scientific research applications, including studies on the mechanisms of action of various drugs and compounds, as well as investigations into the biochemical and physiological effects of different substances on biological systems. This compound has been shown to have a variety of effects on cellular signaling pathways, and has been used to study the role of these pathways in different disease states.

properties

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chloroanilino)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-12-5-7-13(8-6-12)18-9-11(10-20)16-19-14-3-1-2-4-15(14)21-16/h1-10,18H/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFMUHXISRXMNT-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=CNC3=CC=C(C=C3)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C(=C/NC3=CC=C(C=C3)Cl)/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzoxazol-2-yl)-3-[(4-chlorophenyl)amino]acrylaldehyde
Reactant of Route 2
2-(1,3-benzoxazol-2-yl)-3-[(4-chlorophenyl)amino]acrylaldehyde
Reactant of Route 3
2-(1,3-benzoxazol-2-yl)-3-[(4-chlorophenyl)amino]acrylaldehyde
Reactant of Route 4
2-(1,3-benzoxazol-2-yl)-3-[(4-chlorophenyl)amino]acrylaldehyde
Reactant of Route 5
2-(1,3-benzoxazol-2-yl)-3-[(4-chlorophenyl)amino]acrylaldehyde
Reactant of Route 6
2-(1,3-benzoxazol-2-yl)-3-[(4-chlorophenyl)amino]acrylaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.